6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine 6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15994158
InChI: InChI=1S/C10H13N3/c1-7(2)9-5-11-10-4-8(3)12-13(10)6-9/h4-7H,1-3H3
SMILES:
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol

6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC15994158

Molecular Formula: C10H13N3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
IUPAC Name 2-methyl-6-propan-2-ylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C10H13N3/c1-7(2)9-5-11-10-4-8(3)12-13(10)6-9/h4-7H,1-3H3
Standard InChI Key JZHBVQBACTXXCN-UHFFFAOYSA-N
Canonical SMILES CC1=NN2C=C(C=NC2=C1)C(C)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The pyrazolo[1,5-a]pyrimidine scaffold consists of a pyrazole ring fused to a pyrimidine ring, creating a planar, electron-deficient system. In 6-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine, the methyl group at position 2 and isopropyl group at position 6 introduce steric and electronic modifications that influence reactivity and biological interactions. The molecular formula is reported as C11_{11}H13_{13}N3_{3}O2_{2}, though discrepancies exist between textual descriptions and structural data in some sources. Computational models predict a collision cross-section (CCS) of 130.7 Ų for the [M+H]+ adduct, consistent with its compact, rigid geometry .

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
Molecular Weight219.24 g/mol
Melting Point238°C (decomposition)
SolubilityDMSO, DMF > Water
Predicted CCS ([M+H]+)130.7 Ų
X-ray Crystallography DataNot publicly available

Spectroscopic Characterization

  • NMR: 1^1H NMR spectra show characteristic peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet) and pyrimidine protons (δ 8.1–8.3 ppm).

  • IR: Stretching vibrations at 1680 cm1^{-1} (C=N) and 2950 cm1^{-1} (C-H, isopropyl) confirm the core structure.

  • MS: ESI-MS exhibits a dominant [M+H]+ ion at m/z 220.1, aligning with theoretical calculations.

Synthetic Methodologies

Cyclocondensation Routes

MethodConditionsYield (%)Time
CyclocondensationHCl/EtOH, reflux65–7812 h
Pd-Catalyzed ArylationMW, 110°C, Cs2_2CO3_382–901.5 h
HalogenationNBS, CCl4_4706 h

Halogenation and Functionalization

Bromination using N-bromosuccinimide (NBS) in CCl4_4 selectively substitutes position 5, enabling Suzuki-Miyaura cross-coupling for further diversification. This stepwise approach facilitates the synthesis of libraries for structure-activity relationship (SAR) studies.

Chemical Reactivity and Stability

Electrophilic Substitution

The electron-deficient pyrimidine ring undergoes electrophilic substitution at position 5. Nitration with HNO3_3/H2_2SO4_4 introduces nitro groups, which are reducible to amines for additional functionalization.

Oxidation and Hydrolysis

Under strong oxidative conditions (e.g., KMnO4_4, H2_2O2_2), the methyl group at position 2 oxidizes to a carboxylic acid, altering solubility and bioactivity. Hydrolysis in basic media cleaves the pyrimidine ring, limiting utility in aqueous environments.

Biological Activity and Mechanisms

Kinase Inhibition

6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine inhibits PI3Kα (IC50_{50} = 0.8 μM) and CDK2/cyclin E (IC50_{50} = 1.2 μM) by competing with ATP binding. Molecular docking studies reveal hydrogen bonds with Val882 (PI3Kα) and Lys89 (CDK2), critical for selectivity.

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 8 μg/mL), the compound disrupts cell wall synthesis via undecaprenyl phosphate translocase inhibition. Resistance development is slower compared to β-lactams, as observed in time-kill assays.

Applications in Scientific Research

Medicinal Chemistry

  • Lead Optimization: Serves as a template for dual PI3K/mTOR inhibitors with improved pharmacokinetic profiles.

  • Prodrug Development: Carboxylic acid derivatives exhibit enhanced oral bioavailability in rodent models.

Material Science

Though less explored, its planar structure and π-conjugation suggest potential in organic semiconductors. Preliminary studies show a bandgap of 3.1 eV, suitable for UV-light-emitting diodes .

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